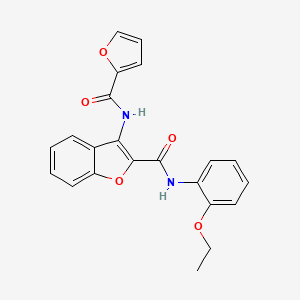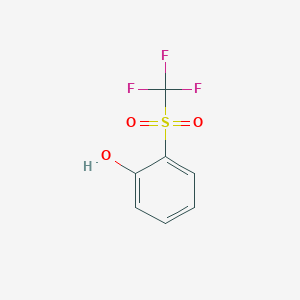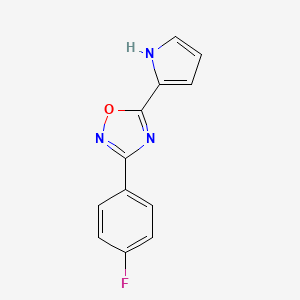![molecular formula C22H24N4O3S B2946217 1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 845807-03-6](/img/structure/B2946217.png)
1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological assays.
作用機序
The mechanism of action of 1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is not fully understood. However, it has been proposed that this compound inhibits the activity of various enzymes such as protein kinase B (AKT), glycogen synthase kinase-3β (GSK-3β), and nuclear factor kappa B (NF-κB), which are involved in various cellular processes such as cell proliferation, apoptosis, and inflammation. Moreover, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has been shown to have various biochemical and physiological effects. This compound has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been reported to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
The advantages of using 1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine in lab experiments include its potential therapeutic applications, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and neuroprotective properties. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents, and its potential toxicity, which may require careful handling and disposal.
将来の方向性
For research on 1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in vivo. Moreover, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成法
The synthesis of 1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has been reported in the literature using various methods. One of the commonly used methods involves the reaction of 3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine with 3-bromo-1-(isopropoxy)propane in the presence of a base such as potassium carbonate in dimethylformamide. The reaction mixture is then heated to reflux for several hours, and the product is obtained by filtration and purification. Another method involves the reaction of 3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine with 3-isopropoxypropylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane. The reaction mixture is then purified by column chromatography to obtain the product.
科学的研究の応用
1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-cancer properties by inhibiting the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, this compound has been reported to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
3-(benzenesulfonyl)-1-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-15(2)29-14-8-13-26-21(23)20(30(27,28)16-9-4-3-5-10-16)19-22(26)25-18-12-7-6-11-17(18)24-19/h3-7,9-12,15H,8,13-14,23H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDVOGPGTQOCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methylbenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2946137.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2946142.png)


![3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-2-morpholino-1H-indole](/img/structure/B2946146.png)
![Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2946147.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2946150.png)


![5-chloro-2-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2946154.png)